molecular formula C64H78ClN7O13S B12379522 [(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

Cat. No.: B12379522
M. Wt: 1220.9 g/mol
InChI Key: OPSVNFAFHVYINA-GAPJZKHASA-N
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Description

The compound [(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate is a complex organic molecule with a unique structure This compound is characterized by its multiple functional groups, including aromatic rings, ether linkages, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as esterification, amidation, and cyclization. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as sulfuric acid or sodium hydroxide, and controlled temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and ether linkages can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.

Comparison with Similar Compounds

Similar Compounds

  • [(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
  • Ethyl 3-(furan-2-yl)propionate
  • Sulfur compounds

Uniqueness

This compound stands out due to its intricate structure, which includes multiple functional groups and rings. This complexity allows for diverse chemical reactivity and potential applications in various fields. Its unique combination of aromatic rings, ether linkages, and a piperidine ring distinguishes it from simpler compounds like ethyl 3-(furan-2-yl)propionate or sulfur compounds, which have more straightforward structures and limited reactivity.

Properties

Molecular Formula

C64H78ClN7O13S

Molecular Weight

1220.9 g/mol

IUPAC Name

[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethyl-methylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] 1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

InChI

InChI=1S/C64H78ClN7O13S/c1-11-48(45-35-54(79-8)60(81-10)55(36-45)80-9)62(75)71-27-13-12-17-50(71)64(76)85-51(24-18-42-19-25-52(77-6)53(33-42)78-7)44-15-14-16-47(34-44)84-38-57(74)70(5)28-30-83-32-31-82-29-26-66-56(73)37-49-61-69-68-41(4)72(61)63-58(39(2)40(3)86-63)59(67-49)43-20-22-46(65)23-21-43/h14-16,19-23,25,33-36,48-51H,11-13,17-18,24,26-32,37-38H2,1-10H3,(H,66,73)/t48-,49-,50?,51+/m0/s1

InChI Key

OPSVNFAFHVYINA-GAPJZKHASA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)N(C)CCOCCOCCNC(=O)C[C@H]5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)N(C)CCOCCOCCNC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C

Origin of Product

United States

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